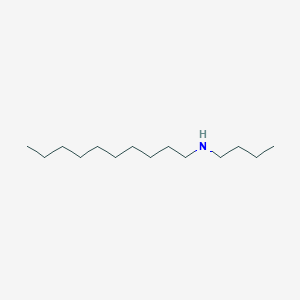

1-Decanamine, N-butyl-

Description

1-Decanamine, N-butyl- (CAS 14426-10-9) is a tertiary amine with the molecular formula C₂₀H₄₃N. It features a decyl (C₁₀H₂₁) backbone substituted with a butyl (C₄H₉) group at the nitrogen atom. This compound exhibits typical amine properties, including basicity (predicted pKa: 9.95 ± 0.50) and hydrophobicity due to its long hydrocarbon chains. Key physicochemical properties include a predicted boiling point of 322.9 ± 10.0°C and a density of 0.811 ± 0.06 g/cm³ .

Properties

CAS No. |

54285-37-9 |

|---|---|

Molecular Formula |

C14H31N |

Molecular Weight |

213.40 g/mol |

IUPAC Name |

N-butyldecan-1-amine |

InChI |

InChI=1S/C14H31N/c1-3-5-7-8-9-10-11-12-14-15-13-6-4-2/h15H,3-14H2,1-2H3 |

InChI Key |

QBQJQKTUTURRNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCC |

Origin of Product |

United States |

Preparation Methods

1-Decanamine, N-butyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows: [ \text{C}4\text{H}9\text{Br} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{14}\text{H}_{31}\text{N} + \text{HBr} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed .

Chemical Reactions Analysis

1-Decanamine, N-butyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like butyl bromide .

Scientific Research Applications

1-Decanamine, N-butyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.

Biology: It is used in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: It is explored for its potential use in drug delivery systems.

Industry: It is used in the production of lubricants and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-Decanamine, N-butyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers .

Comparison with Similar Compounds

1-Decanamine, N,N-dimethyl (CAS 1120-24-7)

- Molecular Formula : C₁₂H₂₇N (MW: 185.35 g/mol).

- Properties : Lower molecular weight and shorter alkyl chains result in a lower boiling point (~250–270°C estimated) compared to N-butyl derivatives. The dimethyl substitution reduces steric hindrance, enhancing reactivity in alkylation or quaternization reactions .

- Applications : Used as a surfactant intermediate and corrosion inhibitor.

1-Decanamine, N,N-didecyl- (CAS 1070-01-5)

- Molecular Formula : C₃₀H₆₃N (MW: 443.84 g/mol).

- Properties : Longer alkyl chains (two decyl groups) increase hydrophobicity and melting point. Calculated gas-phase heat capacity (Cp,gas) ranges from 1,528.99 to 1,674.11 J/mol·K, reflecting higher thermal stability than N-butyl derivatives .

- Applications : Likely used in high-temperature lubricants or polymer additives.

Triisopentylamine (CAS 25549-16-0)

- Molecular Formula : C₁₅H₃₃N (MW: 227.43 g/mol).

- Properties: Branched isopentyl groups reduce crystallinity, improving solubility in nonpolar solvents. Compared to N-butyl-1-decanamine, its lower molecular weight results in a lower boiling point (~280–300°C) .

- Applications : Catalyst in organic synthesis and phase-transfer agent.

Physicochemical Properties

Key Observations :

- The N-butyl substitution in 1-decanamine increases molecular weight and boiling point compared to smaller amines like n-butylamine.

- Branched or dimethyl substitutions reduce density and enhance solubility in organic solvents.

Functional and Industrial Comparisons

Biodegradability and Cutting Fluids

- N-butyl-1,2-benzisothiazolin-3-one: A structurally distinct but functionally relevant compound used in cutting fluids. Unlike 1-decanamine derivatives, it contains a benzisothiazolinone ring, offering antimicrobial properties but higher toxicity .

- Eco-Friendly Cutting Fluids : Linear amines like N-butyl-1-decanamine may exhibit better biodegradability than aromatic or halogenated analogues, aligning with trends in sustainable machining .

Coordination Chemistry

- n-Butylammonium Salts : Used in charge-transfer salts with iron oxalate complexes. The N-butyl group’s steric bulk influences crystal packing and conductivity, a property shared with N-butyl-1-decanamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.